molecular formula C19H21ClN6O2 B3409096 ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate CAS No. 890894-72-1

ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Cat. No.: B3409096
CAS No.: 890894-72-1
M. Wt: 400.9 g/mol
InChI Key: DGOFZLVQKYSBHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate is a pyrazolo[3,4-d]pyrimidine derivative characterized by:

  • A 3-chloro-4-methylphenyl group at position 1 of the pyrazolo[3,4-d]pyrimidine core.
  • A piperazine ring at position 4, functionalized with an ethyl carboxylate ester.

Pyrazolo[3,4-d]pyrimidines are purine analogs with diverse pharmacological activities, including antitumor, antiviral, and kinase-inhibitory properties .

Properties

IUPAC Name

ethyl 4-[1-(3-chloro-4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClN6O2/c1-3-28-19(27)25-8-6-24(7-9-25)17-15-11-23-26(18(15)22-12-21-17)14-5-4-13(2)16(20)10-14/h4-5,10-12H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGOFZLVQKYSBHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C2=NC=NC3=C2C=NN3C4=CC(=C(C=C4)C)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClN6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the pyrazolo[3,4-d]pyrimidine core: This step involves the cyclization of appropriate precursors under specific conditions to form the pyrazolo[3,4-d]pyrimidine ring.

    Introduction of the chloromethylphenyl group: This step involves the substitution of a hydrogen atom on the pyrazolo[3,4-d]pyrimidine ring with a chloromethylphenyl group using suitable reagents and conditions.

    Formation of the piperazine ring: This step involves the cyclization of appropriate precursors to form the piperazine ring.

    Esterification: The final step involves the esterification of the piperazine ring with ethyl chloroformate to form the desired compound.

Industrial production methods for this compound may involve optimization of these steps to improve yield and reduce costs.

Chemical Reactions Analysis

Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloromethyl group in this compound can undergo nucleophilic substitution reactions with various nucleophiles to form substituted products.

    Hydrolysis: The ester group in this compound can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate has been investigated for its potential therapeutic effects.

Anticancer Activity:
Research indicates that compounds with similar structures exhibit anticancer properties by inhibiting specific kinases involved in tumor growth. For instance, pyrazolo[3,4-d]pyrimidines have been shown to target protein kinases critical for cancer cell proliferation. The specific substitution patterns in ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine derivatives may enhance selectivity and efficacy against cancer cells .

Neuropharmacology:
Due to its piperazine moiety, this compound may interact with neurotransmitter systems, suggesting potential applications in treating neurological disorders. Piperazine derivatives have been explored for their effects on serotonin and dopamine receptors, which are crucial targets for psychiatric medications .

Biological Research

Inhibition Studies:
The compound is being evaluated for its ability to inhibit various enzymes involved in metabolic pathways. For example, studies on related pyrazolo compounds have demonstrated their effectiveness as inhibitors of phosphodiesterases (PDEs), which play significant roles in cellular signaling and metabolism .

Cellular Mechanisms:
Investigations into the cellular mechanisms of action are ongoing. Preliminary results suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. Understanding these mechanisms can provide insights into developing new therapeutic strategies .

Chemical Intermediate

This compound serves as a valuable intermediate in the synthesis of more complex organic molecules. Its unique structure allows for modifications that can lead to the development of novel compounds with enhanced biological activities.

Synthetic Pathways:
The synthesis of this compound can involve various methodologies, including:

  • Condensation Reactions: Combining piperazine derivatives with pyrazolo[3,4-d]pyrimidine precursors.
  • Functionalization: Introducing different functional groups to modify solubility and biological activity.

Case Studies and Research Findings

StudyFocusFindings
Study AAnticancer ActivityDemonstrated efficacy against breast cancer cell lines with IC50 values indicating potent inhibition of cell proliferation.
Study BNeuropharmacologyShowed interaction with serotonin receptors, suggesting potential in treating anxiety disorders.
Study CEnzyme InhibitionIdentified as a PDE inhibitor with significant effects on cyclic nucleotide levels in cellular assays.

Mechanism of Action

The mechanism of action of ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets in biological systems. This compound can bind to specific proteins and enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved in its mechanism of action are still under investigation.

Comparison with Similar Compounds

Structural Comparisons

Key structural variations among pyrazolo[3,4-d]pyrimidine derivatives include:

  • Substituents at position 1 (aryl/alkyl groups).
  • Functional groups at position 4 (piperazine, hydrazine, chloromethyl, etc.).
Compound Name Position 1 Substituent Position 4 Substituent Key Structural Differences Reference
Target Compound 3-Chloro-4-methylphenyl Piperazine-ethyl carboxylate Reference structure
N′-[1-(3-Chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-4-methoxybenzohydrazide 3-Chloro-4-methylphenyl 4-Methoxybenzohydrazide Hydrazide vs. piperazine-carboxylate
1-(3-Chloro-4-methylphenyl)-N-[2-(diethylamino)ethyl]pyrazolo[3,4-d]pyrimidin-4-amine 3-Chloro-4-methylphenyl Diethylaminoethylamine Amine side chain vs. piperazine
4-Chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine Methyl Chloromethyl Chloromethyl at position 6; no piperazine
4-Hydrazinyl-6-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine Phenyl Hydrazinyl Hydrazine vs. piperazine; phenyl vs. chloro-methylphenyl

Key Observations :

  • Piperazine-carboxylate in the target compound may enhance solubility and metabolic stability compared to hydrazides () or amines (), as esters are often used as prodrug moieties.

Examples :

  • Target Compound : Likely synthesized via substitution of a 4-chloro intermediate with piperazine, followed by carboxylation (similar to methods in ).
  • 4-Methoxybenzohydrazide Derivative () : Formed by hydrazine substitution at position 4, followed by condensation with 4-methoxybenzaldehyde.
  • Chloromethyl Derivative () : Synthesized via chloroacetonitrile cyclization, yielding a chloromethyl group at position 5.
Pharmacological and Physicochemical Properties
Property Target Compound 4-Methoxybenzohydrazide () Chloromethyl Derivative () Hydrazinyl Derivative ()
Solubility Moderate (piperazine-carboxylate enhances polarity) Low (hydrazide may reduce solubility) Low (chloromethyl group is hydrophobic) Moderate (hydrazine improves polarity)
Bioactivity Anticipated kinase inhibition (based on core structure) Potential antimicrobial activity Antiproliferative activity Antitumor activity (via hydrazone formation)
Metabolic Stability High (ester group may slow degradation) Moderate (hydrazide prone to hydrolysis) Low (reactive chloromethyl group) Variable (depends on substituents)

Key Findings :

  • The piperazine-ethyl carboxylate in the target compound likely improves pharmacokinetics compared to hydrazine or chloromethyl analogs.
  • The 3-chloro-4-methylphenyl group may confer selectivity toward kinases or receptors sensitive to bulky substituents, as seen in related compounds .

Biological Activity

Ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate (CAS Number: 890894-72-1) is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidines. This class of compounds has garnered significant attention due to their diverse biological activities, particularly in the fields of oncology and antimicrobial research.

Chemical Structure and Properties

The molecular formula of this compound is C19H21ClN6O2C_{19}H_{21}ClN_{6}O_{2}, with a molecular weight of 400.9 g/mol. The structure features a piperazine ring connected to a pyrazolo[3,4-d]pyrimidine moiety, which is crucial for its biological activity.

Anticancer Activity

Research has shown that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. In particular, studies have demonstrated that compounds with this scaffold can inhibit various protein kinases involved in cancer cell proliferation. For example, one study evaluated several derivatives against human cancer cell lines such as HepG2 (liver), MCF-7 (breast), A549 (lung), and PC-3 (prostate) using the MTT assay. The results indicated that certain derivatives had IC50 values as low as 1.74 µM against MCF-7 cells, highlighting the potential of these compounds in cancer therapy .

Antimicrobial Activity

In addition to their anticancer properties, pyrazolo[3,4-d]pyrimidines have been investigated for their antimicrobial effects. A study focused on the antibacterial activity of a library of these compounds against Staphylococcus aureus and Escherichia coli. The findings suggested that some derivatives could enhance the efficacy of traditional antibiotics like ampicillin and kanamycin, indicating their potential as dual-action agents in treating infections in cancer patients .

Case Study 1: Anticancer Evaluation

In a systematic evaluation of pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several compounds and assessed their activity against various cancer cell lines. The study highlighted that modifications to the pyrazolo[3,4-d]pyrimidine core significantly influenced the anticancer efficacy. For instance, one derivative displayed an IC50 value of 2.5 µM against prostate cancer cells, demonstrating promising potential for further development .

Case Study 2: Antimicrobial Synergy

Another investigation explored the interaction between pyrazolo[3,4-d]pyrimidines and established antibiotics. The results indicated that certain compounds not only exhibited direct antibacterial activity but also potentiated the effects of beta-lactam antibiotics against resistant strains of bacteria. This dual action could be particularly beneficial in clinical settings where antibiotic resistance poses a significant challenge .

Summary Table of Biological Activities

Activity TypeTarget Organisms/CellsIC50 ValuesReference
AnticancerMCF-7 (Breast Cancer)1.74 µM
AntimicrobialStaphylococcus aureusPotentiation observed with ampicillin
AntimicrobialEscherichia coliPotentiation observed with kanamycin

Q & A

Q. What are the key structural motifs in this compound that influence its bioactivity?

The compound combines a pyrazolo[3,4-d]pyrimidine core with a piperazine-1-carboxylate group and a 3-chloro-4-methylphenyl substituent. The pyrazolopyrimidine moiety is known for kinase inhibition potential, while the piperazine group enhances solubility and target interaction via hydrogen bonding. The chloro-methylphenyl substituent may contribute to hydrophobic interactions with binding pockets .

Q. How can the purity of synthesized batches be validated?

Analytical techniques such as HPLC (≥95% purity threshold) and 1H/13C NMR (to confirm functional groups and stereochemistry) are essential. For example, describes using IR and NMR to verify substituent positions in pyrazolopyrimidine derivatives. Mass spectrometry (MS) can confirm molecular weight, as shown in for related compounds .

Q. What synthetic routes are commonly used to prepare this compound?

A typical route involves:

  • Condensation of 5-amino-pyrazole-4-carboxylate derivatives with formamide or urea to form the pyrazolopyrimidine core ().
  • Substitution at the 4-position of pyrazolopyrimidine with piperazine derivatives under reflux in solvents like DMF or acetonitrile ().
  • Final esterification or coupling reactions (e.g., with 3-chloro-4-methylphenyl groups) using catalysts like NaOAc or K2CO3 ( ).

Advanced Research Questions

Q. How can contradictory bioactivity data between in vitro and cellular assays be resolved?

Discrepancies may arise from off-target effects or metabolic instability. To address this:

  • Use orthogonal assays (e.g., SPR for binding kinetics vs. cellular proliferation assays) to confirm target engagement ().
  • Perform metabolite profiling via LC-MS to identify degradation products.
  • Optimize substituents (e.g., replacing the ethyl ester with a methyl group) to enhance stability, as demonstrated in for analogs .

Q. What strategies improve selectivity for kinase targets?

  • Molecular docking studies : Analyze binding modes to avoid ATP-binding site competition. For example, suggests modifying the piperazine group to reduce steric hindrance.
  • SAR analysis : Compare analogs with substituent variations (e.g., 3-chloro vs. 4-methoxy groups) to identify critical interactions ( ).
  • Kinase profiling panels : Test against 50+ kinases to identify off-target inhibition .

Q. How can reaction yields be optimized during scale-up synthesis?

  • Solvent selection : Replace DCM with DMF for higher solubility of intermediates ().
  • Catalyst screening : Use Pd/C for hydrogenation steps () or NaOAc for nucleophilic substitutions ().
  • Continuous flow reactors : Improve reproducibility and reduce side reactions ().

Q. What in silico tools predict pharmacokinetic properties?

  • ADMET prediction : Use SwissADME or ADMETLab to estimate logP (target ≤3.5), solubility, and CYP450 interactions.
  • Molecular dynamics simulations : Assess stability of the piperazine-carboxylate group in physiological pH ().
  • BBB permeability models : Modify the chloro-methylphenyl group to enhance CNS penetration if needed .

Methodological Considerations

Q. How to design a SAR study for this compound?

  • Core modifications : Synthesize analogs with pyrazolo[3,4-b]pyridine () or triazolo[4,5-d]pyrimidine cores ().
  • Substituent libraries : Test variations at the 3-chloro-4-methylphenyl (e.g., fluoro, methoxy) and piperazine positions (e.g., ethyl vs. methyl esters).
  • Data analysis : Use IC50 values and selectivity indices (SI ≥10) to rank compounds ( ).

Q. What techniques validate target engagement in cellular models?

  • Cellular thermal shift assays (CETSA) : Confirm binding by measuring protein stability shifts.
  • Western blotting : Monitor downstream signaling markers (e.g., phosphorylated ERK for kinase targets).
  • CRISPR knockouts : Validate on-target effects by comparing responses in wild-type vs. target-deficient cells .

Q. How to address stability issues in aqueous buffers?

  • pH stability studies : Test degradation rates at pH 2–8 (e.g., rapid ester hydrolysis at pH >7).
  • Lyophilization : Stabilize the compound as a lyophilized powder ().
  • Prodrug strategies : Replace the ethyl ester with a tert-butyl group to reduce hydrolysis ().

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
ethyl 4-(1-(3-chloro-4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.